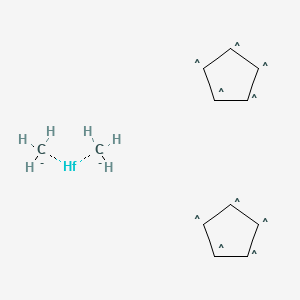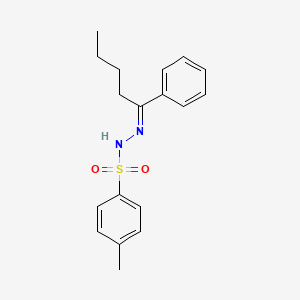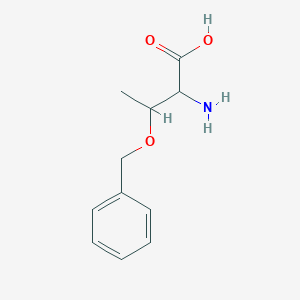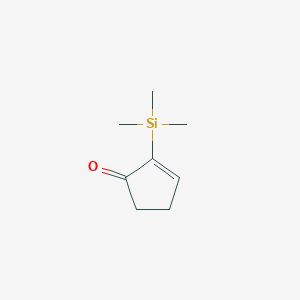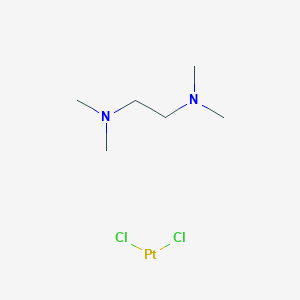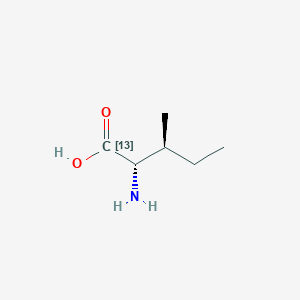
L-Isoleucine-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine-1-13C is a stable isotope-labeled compound of L-isoleucine, an essential branched-chain amino acid. The “1-13C” label indicates that the carbon at the first position of the isoleucine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine-1-13C typically involves the incorporation of the carbon-13 isotope into the isoleucine molecule. One common method is the use of a metabolic precursor, such as a 13C-labeled α-ketoacid, which is then converted into this compound through enzymatic or chemical reactions .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the amino acid. Chemical synthesis and extraction from natural sources are also employed, although fermentation is the primary method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: L-Isoleucine-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding keto acids.
Reduction: Formation of alcohol derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and substituted isoleucine compounds .
Scientific Research Applications
L-Isoleucine-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of isoleucine in biochemical pathways.
Mechanism of Action
The mechanism of action of L-Isoleucine-1-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track its transformation and interactions within the body. The primary molecular targets include enzymes involved in amino acid metabolism, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase .
Comparison with Similar Compounds
- L-Leucine-1-13C
- L-Valine-1-13C
- L-Isoleucine-13C6
- L-Isoleucine-13C6,15N
Comparison: L-Isoleucine-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to other labeled amino acids, it offers more precise tracking of metabolic pathways and interactions .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
132.17 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl(113C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i6+1 |
InChI Key |
AGPKZVBTJJNPAG-XDXFPRKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([13C](=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

